2-[(Ethylamino)methyl]benzonitrile hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Quinoline Derivatives : A study by Kobayashi et al. (1997) explores the one-pot synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylates from 2-(methylamino)benzonitrile, showcasing a method for generating complex heterocyclic compounds that could have implications in drug development and organic synthesis (Kobayashi et al., 1997).
Catalysis and Conversion to Benzonitrile and Amides : Research by Wali et al. (1998) on the catalytic conversion of methyl benzoate and NH3 into benzonitrile and amides using Montmorillonite clay highlights the potential for using related nitrile compounds in synthetic organic chemistry, offering pathways for the synthesis of nitriles and amides from esters (Wali et al., 1998).
Biological Activity and Applications
Antimicrobial Activity : Fadda et al. (2013) investigated the synthesis and antimicrobial activity of new benzo and naphthonitrile derivatives, demonstrating the potential biological activities of nitrile-containing compounds in combating bacterial and fungal infections (Fadda et al., 2013).
Fungal Degradation and Environmental Impact : Harper's (1977) study on the fungal degradation of aromatic nitriles by Fusarium solani emphasizes the environmental relevance of nitriles, including their biodegradation and potential impact on ecological systems (Harper, 1977).
properties
IUPAC Name |
2-(ethylaminomethyl)benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-12-8-10-6-4-3-5-9(10)7-11;/h3-6,12H,2,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGPNOCFMPUPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.